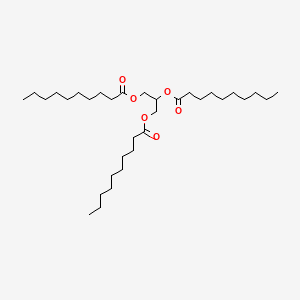

Tricaprine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Glyceryl tridecanoate is widely used in scientific research due to its unique properties as a medium-chain triglyceride. Some of its applications include:

Lipid Metabolism Studies: It is used to study lipid digestion and metabolism, particularly focusing on how medium-chain fatty acids are processed differently from long-chain fatty acids.

Bio-lubricants and Coatings: Due to its lower melting point and unique metabolic features, it is employed in the development of sustainable bio-lubricants and coatings.

Food Science: It is used as an additive in food products to enhance texture and stability.

Mécanisme D'action

Target of Action

Tricaprin is a medium-chain fatty acid triglyceride derived from capric acid . It primarily targets the phospholipid bilayer of cells, affecting membrane packing order and permeability .

Mode of Action

Tricaprin acts as a surfactant and emollient in skincare products . It has been shown to help restore the skin barrier and prevent moisture loss, making it useful in treating dry and irritated skin conditions . When incorporated into liposomes, it decreases dithionite permeability and raises phase transition temperatures of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), indicating that Tricaprin reduces membrane permeability .

Biochemical Pathways

It’s known that tricaprin incorporation into liposomes can alter membrane packing order and hydrophobic drug encapsulation capacity . This suggests that Tricaprin may influence lipid metabolism and the function of cellular membranes.

Pharmacokinetics

Its incorporation into liposomes has been shown to affect drug release rates, with a decrease in the release rate of small hydrophilic drugs and an increase in the release rate of large hydrophilic drugs . Furthermore, Tricaprin improved the storage and freeze-drying stability of liposomes encapsulating small hydrophilic drugs .

Result of Action

Tricaprin has been indicated as a possible drug to increase the production of insulin and decrease the production of androgen in the body when taken orally . It has also been studied as a treatment option to prevent ruptures of abdominal aortic aneurysm . In a mouse model for Triglyceride Deposit Cardiomyovasculopathy, Tricaprin diet improved cardiac triglyceride metabolism and left ventricular function .

Action Environment

The action of Tricaprin can be influenced by environmental factors such as temperature and pressure. For instance, the process of incorporating Tricaprin into liposomes has been investigated with a focus on enzyme catalysis as an alternative to traditional manufacturing processes that take place at high temperature and pressure . The environmental conditions can affect the quality and yield of the product .

Safety and Hazards

Orientations Futures

Tricaprin has been used in trials studying the supportive care and treatment of Alzheimer’s Disease . Researchers from Osaka University found that dietary supplementation with tricaprin results in coronary artery plaque regression and resolution of symptoms in patients with triglyceride deposit cardiomyovasculopathy . This suggests potential future directions for the use of tricaprin in the treatment of certain heart diseases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le tridécanoate de glycéryle peut être synthétisé par estérification du glycérol avec de l'acide tridécanoïque. La réaction implique généralement le chauffage du glycérol et de l'acide tridécanoïque en présence d'un catalyseur acide, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour éliminer l'eau formée pendant la réaction, ce qui permet de conduire la réaction à son terme .

Méthodes de production industrielle : Dans les milieux industriels, le tridécanoate de glycéryle est produit en utilisant un processus d'estérification similaire, mais à plus grande échelle. Le processus implique l'agitation et le chauffage continus des réactifs dans de grands réacteurs. L'utilisation de la distillation sous vide aide à éliminer l'eau et l'acide tridécanoïque non réagi, assurant un rendement élevé du produit souhaité .

Types de réactions:

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Oxydation : Oxydants forts tels que le permanganate de potassium ou l'acide chromique.

Principaux produits formés :

Hydrolyse : Glycérol et acide tridécanoïque.

Oxydation : Divers produits d'oxydation selon les conditions spécifiques.

4. Applications de la recherche scientifique

Le tridécanoate de glycéryle est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques en tant que triglycéride à chaîne moyenne. Parmi ses applications, citons :

Études du métabolisme des lipides : Il est utilisé pour étudier la digestion et le métabolisme des lipides, en particulier en se concentrant sur la façon dont les acides gras à chaîne moyenne sont traités différemment des acides gras à chaîne longue.

Bio-lubrifiants et revêtements : En raison de son point de fusion plus bas et de ses caractéristiques métaboliques uniques, il est utilisé dans le développement de bio-lubrifiants et de revêtements durables.

Science alimentaire : Il est utilisé comme additif dans les produits alimentaires pour améliorer la texture et la stabilité.

5. Mécanisme d'action

Le tridécanoate de glycéryle exerce ses effets principalement par son hydrolyse en acide tridécanoïque, qui peut ensuite participer à diverses voies métaboliques. Les acides gras à chaîne moyenne dérivés du tridécanoate de glycéryle sont rapidement absorbés et métabolisés par le foie, fournissant une source d'énergie rapide. Ce métabolisme rapide influence également le métabolisme des lipides et peut avoir divers effets physiologiques, tels que la réduction de l'accumulation de lipides dans les tissus .

Composés similaires :

Tridodécanoate de glycéryle : Un autre triglycéride à chaîne moyenne ayant des propriétés similaires mais une longueur de chaîne différente.

Trimyristate de glycéryle : Un triglycéride avec des chaînes d'acides gras plus longues, ce qui donne des propriétés physiques et métaboliques différentes.

Unicité : Le tridécanoate de glycéryle est unique en raison de sa longueur de chaîne spécifique, qui offre un équilibre entre l'hydrophobicité et la solubilité. Cet équilibre affecte son point de fusion, sa viscosité et son interaction avec d'autres molécules, ce qui le rend particulièrement utile dans diverses applications de recherche et industrielles .

Comparaison Avec Des Composés Similaires

Glyceryl tridodecanoate: Another medium-chain triglyceride with similar properties but different chain length.

Glyceryl trimyristate: A triglyceride with longer fatty acid chains, resulting in different physical and metabolic properties.

Uniqueness: Glyceryl tridecanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This balance affects its melting point, viscosity, and interaction with other molecules, making it particularly useful in various research and industrial applications .

Propriétés

IUPAC Name |

2,3-di(decanoyloxy)propyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGBHLMCUINGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H62O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042651 | |

| Record name | Tricaprin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(10:0/10:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-71-6 | |

| Record name | Tricaprin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaprin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaprin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricaprin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAPRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(10:0/10:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

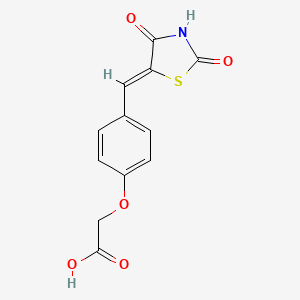

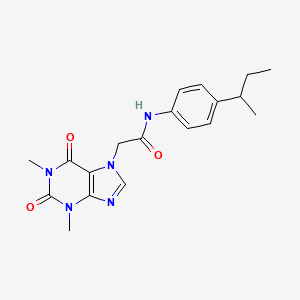

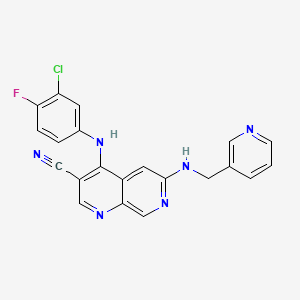

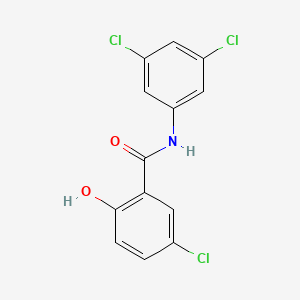

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)

![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)